lipoxin A4
lipoxin A4
Lipoxin A4 is a C20 hydroxy fatty acid having (5S)-, (6R)- and (15S)-hydroxy groups as well as (7E)- (9E)-, (11Z)- and (13E)-double bonds. It has a role as a metabolite and a human metabolite. It is a lipoxin, a long-chain fatty acid and a hydroxy polyunsaturated fatty acid. It is a conjugate acid of a lipoxin A4(1-).
lipoxin A4 is a natural product found in Homo sapiens with data available.
Lipoxin A4 is a hydroxy polyunsaturated fatty acid that is a metabolite of arachidonic acid, with potential anti-inflammatory, antifibrinolytic and analgesic activities.
lipoxin A4 is a natural product found in Homo sapiens with data available.
Lipoxin A4 is a hydroxy polyunsaturated fatty acid that is a metabolite of arachidonic acid, with potential anti-inflammatory, antifibrinolytic and analgesic activities.
Brand Name:
Vulcanchem
CAS No.:
89663-86-5
VCID:
VC20797427
InChI:
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1
SMILES:
CCCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O
Molecular Formula:
C20H32O5
Molecular Weight:
352.5 g/mol
lipoxin A4
CAS No.: 89663-86-5
Cat. No.: VC20797427
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Lipoxin A4 is a C20 hydroxy fatty acid having (5S)-, (6R)- and (15S)-hydroxy groups as well as (7E)- (9E)-, (11Z)- and (13E)-double bonds. It has a role as a metabolite and a human metabolite. It is a lipoxin, a long-chain fatty acid and a hydroxy polyunsaturated fatty acid. It is a conjugate acid of a lipoxin A4(1-). lipoxin A4 is a natural product found in Homo sapiens with data available. Lipoxin A4 is a hydroxy polyunsaturated fatty acid that is a metabolite of arachidonic acid, with potential anti-inflammatory, antifibrinolytic and analgesic activities. |
|---|---|
| CAS No. | 89663-86-5 |
| Molecular Formula | C20H32O5 |
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid |
| Standard InChI | InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1 |
| Standard InChI Key | IXAQOQZEOGMIQS-SSQFXEBMSA-N |
| Isomeric SMILES | CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O |
| SMILES | CCCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
| Canonical SMILES | CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
| Appearance | Assay:≥95%A solution in ethanol |
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